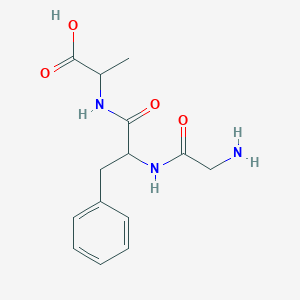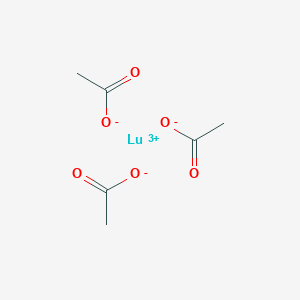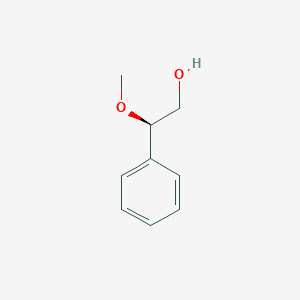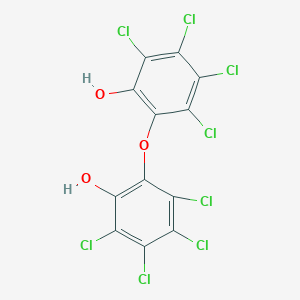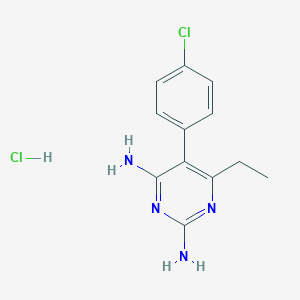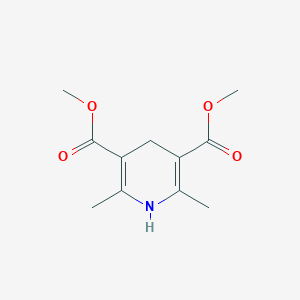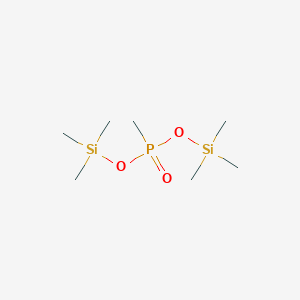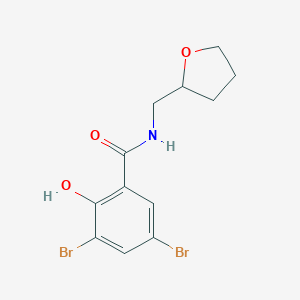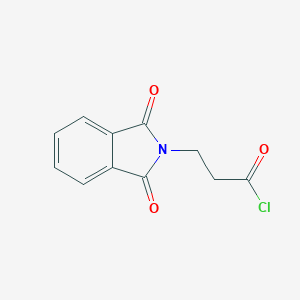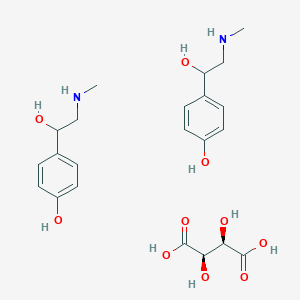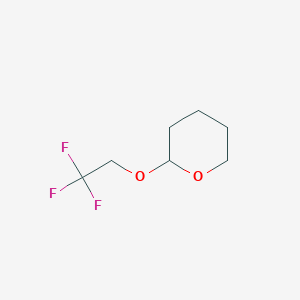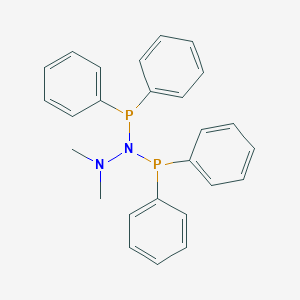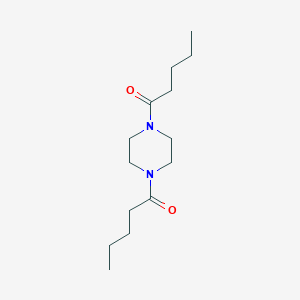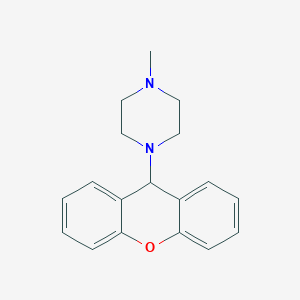
6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione
Vue d'ensemble
Description
The compound "6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione" is a brominated triazine derivative. Triazines are a class of nitrogen-containing heterocycles which are known for their various biological activities and applications in chemical synthesis. The presence of bromine and methyl groups in the compound suggests potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of brominated triazine derivatives has been explored in the literature. For instance, the synthesis of photochromic brominated biindene diones has been reported, where bromine atoms are introduced into the methyl group on the benzene rings of biindenylidenedione derivatives . Although the exact synthesis of "6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione" is not detailed, similar bromination reactions and the use of bromocarbonyl compounds in the synthesis of related triazine derivatives have been described . These methods typically involve moderate yields and specific conditions tailored to the desired bromination pattern on the triazine ring.
Molecular Structure Analysis
The molecular structure of brominated triazine derivatives can be complex, and the introduction of bromine atoms can significantly affect the molecular arrangement. For example, a crystal structure analysis of a dibromomethyl biindene dione derivative revealed a defective tightness in molecular arrangement compared to its precursor . This suggests that bromination can lead to changes in the crystal packing and possibly the overall stability of the compound.
Chemical Reactions Analysis
Brominated triazine derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. The bromine substituents can act as good leaving groups or electrophiles in substitution reactions. The literature indicates that brominated biindene diones exhibit photochromic and photomagnetic properties, which are significantly affected by the substitution of hydrogen atoms with bromine . Additionally, bromination of triazine derivatives can lead to the formation of mono- or di-bromo derivatives, which can further react to yield more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated triazine derivatives are influenced by the substituents on the triazine ring. The introduction of bromine atoms can alter properties such as solubility, melting point, and reactivity. The UV-Vis absorption spectra of these compounds in solution can provide insights into their electronic structure and potential applications in photochemistry . The photochromic and photomagnetic properties of these compounds in the solid state are of particular interest, as they can lead to applications in materials science and molecular electronics .
Applications De Recherche Scientifique
D-Amino Acid Oxidase Inhibition
The compound 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione and its derivatives have been explored for their potential as inhibitors of d-amino acid oxidase (DAAO). These inhibitors have shown promising results in enhancing the plasma levels of d-serine in mice, which indicates their potential as pharmacoenhancers. Notably, the derivatives exhibit metabolic resistance to O-glucuronidation, a significant advantage in pharmacological applications (Niyada Hin et al., 2015).
Serotonergic Antagonism
Derivatives of 1,2,4-triazine-3,5(2h,4h)-dione have been synthesized and studied for their potential as serotonergic (5-HT2) antagonists. The findings from these studies suggest the therapeutic potential of these compounds, particularly in neuropsychiatric disorders where serotonergic systems are implicated (Y. Watanabe et al., 1992).
Anticancer Potential
The compound and its related structures have been explored for their anticancer properties. For instance, 6-bromo and 2-methyl substituents on the chromene ring were found to enhance growth inhibitory activity against various cancer cell lines. Some derivatives have shown cytotoxicity profiles comparable to standard anticancer agents, highlighting their potential in cancer therapy (Mohammad Azizmohammadi et al., 2013).
Antituberculotic Activity
The structural analogs of this compound have been investigated for their antituberculotic activity. Notably, halogenated 3‐(4‐alkylphenyl)‐1,3‐benzoxazine‐2,4‐(3H)‐diones have shown significant activity against various strains of mycobacterium, with specific derivatives demonstrating notable potency (K. Waisser et al., 2007).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any potential applications of the compound and areas where further study is needed.
Propriétés
IUPAC Name |
6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBKVAHZFMBMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293770 | |
| Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione | |
CAS RN |
15870-78-7 | |
| Record name | NSC92088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

